molecular formula C12H9N3O2S3 B2786911 2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole CAS No. 868214-55-5

2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole

Cat. No.: B2786911
CAS No.: 868214-55-5
M. Wt: 323.4
InChI Key: BUCSYBKRRJPORM-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a nitro group at position 5 and a sulfanyl-linked 2-methyl-1,3-thiazol-4-ylmethyl moiety. The nitro group introduces strong electron-withdrawing properties, which may enhance electrophilic reactivity or influence binding interactions in biological systems.

Properties

IUPAC Name

2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S3/c1-7-13-8(5-18-7)6-19-12-14-10-4-9(15(16)17)2-3-11(10)20-12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCSYBKRRJPORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol or chloroform and catalysts such as piperidine .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . The use of continuous flow reactors is also becoming more common, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a variety of pathogens. Studies have shown that derivatives containing the thiazole moiety demonstrate significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal properties. For instance, compounds similar to 2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole have been tested for their Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli, revealing promising results with MIC values as low as 25 μg/mL for certain derivatives .

Anticancer Activity

Research indicates that thiazole derivatives can inhibit cancer cell proliferation. The compound's structure allows for interaction with biological targets involved in cancer progression. For example, studies have highlighted the cytostatic properties of thiazole derivatives, suggesting that modifications to the thiazole ring can enhance anticancer activity . In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents.

Anti-parasitic Activity

The compound's structural characteristics suggest potential efficacy against parasitic infections. Similar thiazole-containing compounds have shown effectiveness against Trypanosoma cruzi and Trypanosoma brucei, which are responsible for Chagas disease and sleeping sickness, respectively. The nitro group in the benzothiazole structure is known to contribute to the anti-trypanosomal activity observed in related compounds .

Photophysical Properties

The compound has been studied for its photophysical properties, which make it suitable for applications in organic electronics and photonic devices. Its ability to absorb light at specific wavelengths can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells. The incorporation of thiazole and benzothiazole units enhances the stability and efficiency of these materials .

Polymer Chemistry

The compound can serve as a building block for synthesizing polymers with enhanced properties. By modifying the polymer backbone with thiazole or benzothiazole units, researchers can create materials with improved thermal stability and mechanical strength. Such polymers are valuable in coatings, adhesives, and other industrial applications .

Pesticidal Applications

Compounds containing thiazole rings have been explored for their pesticidal properties. The structural features of this compound suggest potential use as a fungicide or herbicide due to its ability to disrupt cellular processes in target organisms. Preliminary studies indicate effective control over fungal pathogens affecting crops .

Case Studies

Application AreaStudy ReferenceFindings
AntimicrobialPMC5987787Demonstrated significant antibacterial activity against E. coli and S. aureus
AnticancerPMC2977499Induced apoptosis in cancer cell lines; potential as a lead compound for anticancer drugs
Anti-parasiticResearch on thiazole derivativesEffective against Trypanosoma species; potential for new treatments for Chagas disease
Materials ScienceStudies on organic electronicsImproved photophysical properties suitable for OLEDs and solar cells
Agricultural ChemistryResearch on pesticidal propertiesEffective control over fungal pathogens; potential use as a fungicide

Mechanism of Action

The mechanism of action of 2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The thiazole and benzothiazole rings can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural Analogues from Benzimidazole-Thiazole-Triazole Hybrids ()

Compounds such as 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) share the following features with the target compound:

  • Thiazole motifs : Critical for bioactivity, as seen in docking studies where thiazole derivatives interact with enzyme active sites (e.g., 9c showed binding poses comparable to acarbose) .
  • Substituent diversity : Bromo, fluoro, or methyl groups on the thiazole ring modulate lipophilicity and steric effects, similar to the nitro group in the target compound.

Key Differences :

  • The target compound lacks the triazole and benzimidazole moieties present in 9a–9e, which are associated with enhanced hydrogen-bonding capacity and metabolic stability.
  • The nitro group in the target compound may confer greater oxidative stability compared to acetamide-linked derivatives.

Oxadiazole-Thiazole Propanamide Derivatives ()

Compounds 7c–7f (e.g., 7c: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide) provide insights into:

  • Functional group interplay : The oxadiazole-sulfanyl-thiazole architecture enhances π-π interactions and solubility, with melting points ranging from 134–178°C .
  • Amino vs. nitro substituents: The amino group in 7c–7f facilitates hydrogen bonding, whereas the nitro group in the target compound may favor electrophilic interactions (e.g., with cysteine residues in enzymes).

Data Table 1: Physical and Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C)
Target Compound C₁₂H₁₀N₄O₂S₃ 362.44 Nitro, benzothiazole, thioether Not reported
9c () C₂₇H₂₂BrN₇O₂S 612.48 Bromophenyl, triazole, acetamide Not reported
7c () C₁₆H₁₇N₅O₂S₂ 375.47 Oxadiazole, amino-thiazole 134–136

Thiazole Derivatives in Pharmacological Contexts (–5)

  • MPEP () : While structurally distinct (pyridine core), MPEP’s 2-methyl-thiazole moiety highlights the role of thiazole in central nervous system targeting (e.g., anxiolytic effects via mGlu5 receptor antagonism) .
  • Commercial thiazole precursors (): Compounds like (2-Methyl-1,3-thiazol-4-yl)methanol (MW 129.18, mp 50°C) are building blocks for synthesizing thioether-linked derivatives, underscoring the synthetic accessibility of the target compound’s thiazole-methyl-sulfanyl group .
  • Toxicity considerations (): Analogues like 5-acetyl-2-amino-4-methyl-1,3-thiazole (C₆H₈N₂OS) lack thorough toxicological data, suggesting caution in extrapolating safety profiles for the target compound .

Key Research Findings and Implications

  • Synthetic feasibility: confirms commercial availability of precursors (e.g., (2-Methyl-1,3-thiazol-4-yl)methanol), supporting scalable synthesis .
  • Structural limitations : The absence of triazole/oxadiazole moieties in the target compound may reduce binding versatility compared to –2 derivatives.

Biological Activity

The compound 2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-nitro-1,3-benzothiazole is a member of the benzothiazole family, which has gained attention for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N4O2S2C_{10}H_{8}N_{4}O_{2}S_{2} with a molecular weight of approximately 288.39 g/mol. The compound features a thiazole ring and a benzothiazole moiety, which are known for their pharmacological relevance.

PropertyValue
Molecular FormulaC10H8N4O2S2C_{10}H_{8}N_{4}O_{2}S_{2}
Molecular Weight288.39 g/mol
IUPAC NameThis compound
SMILESCc1nc(CSCC(=O)Nc2ccc1[nH]c(=O)[nH]c1c2)cs1

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting various cancer cell lines:

  • Compound 7e : Exhibited potent anticancer activity against SKRB-3 (IC50 = 1.2 nM), SW620 (IC50 = 4.3 nM), A549 (IC50 = 44 nM), and HepG2 (IC50 = 48 nM), inducing apoptosis in HepG2 cells .

This suggests that modifications to the benzothiazole structure can enhance anticancer efficacy.

The biological activity of this compound is believed to be associated with its ability to induce apoptosis in cancer cells. The mechanism involves the disruption of cell cycle progression and the activation of apoptotic pathways. Studies have shown that compounds with similar structures can inhibit key signaling pathways involved in tumor growth .

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Benzothiazole Derivatives : A study synthesized a series of benzothiazole derivatives and tested them against various cancer cell lines. The results indicated significant inhibitory effects on cell proliferation and induction of apoptosis .
  • Thiosemicarbazones : Research on thiosemicarbazones derived from benzothiazoles demonstrated a correlation between structural modifications and enhanced antitumor activity .

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